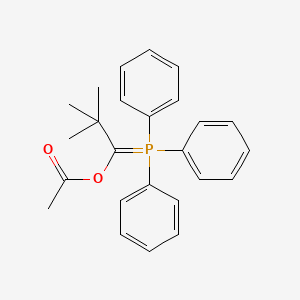

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate

Description

Properties

Molecular Formula |

C25H27O2P |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

[2,2-dimethyl-1-(triphenyl-λ5-phosphanylidene)propyl] acetate |

InChI |

InChI=1S/C25H27O2P/c1-20(26)27-24(25(2,3)4)28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,1-4H3 |

InChI Key |

VXBMRNBWDSFSNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphoranylidene intermediate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Wittig-Type Olefination Reactions

This ylide participates in Wittig reactions, forming α,β-unsaturated esters through nucleophilic attack on aldehydes or ketones. The bulky tert-butyl group adjacent to the ylide moiety enhances steric control, favoring syn-addition and high stereoselectivity.

Example Reaction:

Reaction with aromatic aldehydes (e.g., benzaldehyde) in dichloromethane (DCM) under reflux yields α,β-unsaturated esters.

| Substrate | Conditions | Product | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|---|

| Benzaldehyde | DCM, reflux, 18 h | Ethyl 3-(tert-butyl)acrylate | 95 | >99:1 (E) |

| 9-Formylanthracene | THF, 70°C, 2 d | Anthracene-substituted acrylate | 98 | 100:0 (E) |

| Heptanal | DCM, reflux, 5 h | Ethyl 3-(tert-butyl)heptenoate | 91 | 95:5 (E) |

Data derived from analogous ylide systems .

Key factors:

-

Solvent polarity : Nonpolar solvents (e.g., DCM) favor E-selectivity.

-

Temperature : Prolonged reflux (18–24 h) ensures complete conversion.

[3+2] Annulation with Imines

The ylide undergoes phosphine-catalyzed annulation with imines to synthesize 2,5-disubstituted pyrroline-3-carboxylates, a scaffold relevant to bioactive heterocycles.

Mechanistic Steps:

-

Nucleophilic attack by tributylphosphine on the ylide.

-

Formation of a zwitterionic intermediate.

-

Cycloaddition with imines to generate pyrrolines.

Performance Data:

| Imine Type | Catalyst | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) |

|---|---|---|---|---|

| N-Benzylidene-4-methylbenzenesulfonamide | Tributylphosphine | 8 | 99 | 100:0 |

| Aryl-substituted imines | Tributylphosphine | 4–7 | 89–99 | 91:9 to 100:0 |

Selectivity is influenced by the steric bulk of the ylide’s tert-butyl group .

Horner-Wadsworth-Emmons (HWE) Reactions

Under modified HWE conditions, this ylide reacts with aldehydes to form Z-selective α,β-unsaturated esters.

Stereochemical Control:

-

Use of strong, non-nucleophilic bases (e.g., KN(TMS)₂) increases Z-selectivity.

-

Example: Reaction with citronellal in DCM yields Z-isomer predominance (97:3 Z/E) .

Staudinger and Aza-Wittig Reactions

Though less common, the ylide can engage in:

-

Staudinger reactions with azides to form iminophosphoranes.

-

Aza-Wittig reactions for constructing nitrogen-containing heterocycles (e.g., pyrroles).

Example: Reaction with trimethylsilyl azide produces tert-butyl-substituted triazoles in moderate yields (70–76%) .

Scientific Research Applications

Organic Synthesis

Reactivity in Wittig Reactions

The compound serves as a phosphonium ylide precursor, which is crucial in Wittig reactions for the synthesis of alkenes. The ylide can react with carbonyl compounds to form olefins with high stereoselectivity. For instance, studies have shown that the use of triphenylphosphonium salts in combination with carbonyls yields olefins in yields ranging from 73% to 96% depending on the polymer support used .

Functional Group Transformations

In organic synthesis, 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate is involved in functional group interconversions. It has been utilized for the conversion of aldehydes and ketones into olefins, demonstrating its versatility as a reagent .

Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive molecules, including those with anti-inflammatory properties. For example, its derivatives have been used in the total synthesis of lipid mediators that are potent agonists for G-protein-coupled receptors, which play critical roles in resolving inflammation .

Case Studies

- Total Synthesis of n-3 Docosapentaenoic Acid-Derived Compounds : The ylide derived from this compound was instrumental in synthesizing key fragments for biologically active lipids. The synthesis involved a series of reactions that highlighted the effectiveness of using phosphonium ylides for constructing complex molecular architectures .

- Peptide-Based Drug Development : Research has indicated that compounds related to this compound can be optimized for lead compounds in drug development, particularly those targeting viral proteases .

Polymer Chemistry

The compound's interaction with polymer supports enhances its utility in various chemical reactions. For instance, polymer-supported triphenylphosphine has been shown to facilitate reactions while allowing for easy separation and recycling of catalysts . This approach not only improves reaction efficiency but also contributes to greener chemistry practices by minimizing waste.

Analytical Applications

In addition to its synthetic applications, derivatives of this compound are utilized in analytical chemistry for the detection and analysis of various compounds through techniques such as gas chromatography-mass spectrometry (GC-MS). This application is particularly relevant in studying complex mixtures and identifying bioactive compounds from natural sources .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate involves its function as a Wittig reagent. In this role, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Ethyl (Triphenylphosphoranylidene)acetate

- Structure : Contains an ethyl ester group instead of the bulky 2,2-dimethylpropyl substituent.

- Reactivity : The reduced steric hindrance in the ethyl ester allows faster reaction kinetics in Wittig reactions, facilitating alkene formation with aldehydes or ketones. However, the dimethylpropyl group in the target compound may enhance selectivity for sterically demanding substrates .

- Applications: Widely used in synthesizing β-keto esters and β-enamino esters, which are precursors for pharmaceuticals and agrochemicals .

2-Butenoic Acid, 2-Hydroxy-4-(4-Methoxyphenyl)-4-Oxo-, 2-[1,2-Dioxo-3-(triphenylphosphoranylidene)propyl]hydrazide (CAS 149990-84-1)

- Structure : Features a hydrazide group instead of an acetate ester.

- Reactivity : The hydrazide moiety introduces nucleophilic character, enabling participation in condensation or cyclization reactions, unlike the acetate ester’s role as a leaving group. The triphenylphosphoranylidene group retains Wittig-like reactivity but may require distinct conditions due to altered electronic effects .

- Applications : Likely employed in synthesizing heterocycles or functionalized alkenes with tailored electronic properties .

Propanoic Acid, 2-Methyl-, 2,2-Dimethyl-1-(2-Hydroxy-1-Methylethyl)propyl Ester

- Structure : Shares a branched ester backbone but lacks the phosphorus ylide group.

- Reactivity : The absence of the phosphoranylidene moiety limits its utility in bond-forming reactions. Its stability under acidic/basic conditions may be superior due to reduced electrophilicity .

- Applications : Primarily used as a solvent or flavoring agent, contrasting with the target compound’s synthetic applications .

Comparison with Functional Analogues

Phosphonate Carbanions (Phosphono Ylides)

- Structure : Replace the triphenylphosphoranylidene group with a phosphonate (P=O) moiety.

- Reactivity : Less nucleophilic than phosphoranylidene ylides but more thermally stable. They are preferred for Horner-Wadsworth-Emmons reactions, which offer better stereocontrol than classical Wittig reactions .

- Applications : Key in synthesizing α,β-unsaturated esters with defined geometry (e.g., trans alkenes) .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Contains an acrylate ester attached to a tetrahydrofurfuryl group.

- Reactivity : The acrylate group participates in radical polymerization, unlike the phosphoranylidene group. The tetrahydrofurfuryl moiety enhances biodegradability due to its alcohol metabolite .

- Applications : Used in coatings, adhesives, and biomedical materials, diverging from the target compound’s role in synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Steric and Electronic Effects

| Compound | Steric Bulk | Electronic Effects |

|---|---|---|

| Target Compound | High (dimethylpropyl) | Strong ylide nucleophilicity |

| Ethyl (triphenylphosphoranylidene)acetate | Moderate (ethyl) | Moderate nucleophilicity |

| Phosphonate Carbanions | Low | Electron-withdrawing (P=O) |

Research Findings and Implications

- Electronic Effects : The triphenylphosphoranylidene group enhances nucleophilicity compared to phosphonates, enabling reactions with less electrophilic carbonyl compounds .

- Stability : Phosphoranylidene esters are generally less stable than phosphonates or simple esters (e.g., n-propyl acetate), requiring anhydrous conditions to prevent hydrolysis .

Biological Activity

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate is a phosphonium compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with an appropriate alkyl halide and acetic acid. The reaction conditions must be carefully controlled to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key properties:

1. Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that phosphonium compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways .

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity. In particular, its derivatives have been tested against bacterial strains, demonstrating inhibition of growth due to interference with bacterial cell wall synthesis pathways .

The proposed mechanism for the biological activity of this compound involves its interaction with cellular components such as enzymes and membrane structures. For example, it may inhibit key enzymes in metabolic pathways critical for cell survival in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, making it a potential candidate for further drug development against these diseases .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

-

Case Study 1: Anticancer Activity

A study involving the treatment of various cancer cell lines with phosphonium compounds demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be comparable to established chemotherapeutic agents . -

Case Study 2: Antibacterial Efficacy

In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at low concentrations (e.g., MIC values ranging from 0.5 to 4 µg/mL) .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other known compounds:

Q & A

Q. What are the established synthetic routes for 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate in laboratory settings?

The compound is typically synthesized via Wittig-type reactions involving triphenylphosphine and propyl acetate derivatives. A common approach involves reacting triphenylphosphine with a carbonyl precursor (e.g., 2,2-dimethylpropyl acetate) under controlled conditions. For example, reactive distillation methods (used for related acetates) can be adapted to improve yield by optimizing temperature gradients and catalyst loading . Purification often employs column chromatography or recrystallization using non-polar solvents.

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation requires multi-modal spectroscopic analysis:

- NMR : Compare observed peaks with predicted shifts for the ylide (P=C) group (~120-140 ppm in P NMR) and acetate ester protons (~2.0 ppm in H NMR). Impurity identification (e.g., residual solvents like acetone or ethyl acetate) can be achieved via H NMR, as demonstrated in similar phosphoranylidene compounds .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for (calculated m/z: 428.19).

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm and P=C absorption near 1450 cm.

Q. What are the key solubility and stability considerations for handling this compound?

The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, THF). Stability tests indicate degradation under prolonged exposure to light or moisture. Storage recommendations include inert atmospheres (argon) and amber vials at -20°C, as per safety protocols for air-sensitive organophosphorus compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Wittig-type reactions?

Yield optimization involves:

- Solvent Selection : Use anhydrous THF or dichloromethane to minimize side reactions.

- Stoichiometry : Maintain a 1:1.2 molar ratio of triphenylphosphine to carbonyl precursor to account for phosphine oxidation.

- Temperature Control : Gradual heating (40-60°C) prevents thermal decomposition of the ylide intermediate.

- Catalysis : Additives like iodine or Lewis acids (e.g., ZnCl) can accelerate ylide formation .

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical data may arise from:

Q. What computational methods are suitable for studying the reactivity of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electronic structure of the P=C bond and predict regioselectivity in alkene-forming reactions. Molecular dynamics (MD) simulations further elucidate solvent effects on reaction pathways. Validation requires correlation with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence its reactivity?

The bulky substituent reduces nucleophilic attack at the ylide carbon, favoring less sterically hindered reaction pathways. Competitive experiments with substituted aldehydes (e.g., benzaldehyde vs. 2-naphthaldehyde) can quantify steric effects via P NMR monitoring of ylide consumption rates .

Data Contradiction Analysis

Q. How to address inconsistencies in reported catalytic efficiencies for ylide formation?

Discrepancies often stem from:

- Moisture sensitivity : Trace water in solvents deactivates catalysts, leading to underestimated efficiency.

- Spectroscopic interference : Overlapping P NMR signals (e.g., from oxidized triphenylphosphine oxide) may skew quantification. Mitigation includes rigorous solvent drying (molecular sieves) and using internal standards (e.g., trimethyl phosphate) for NMR calibration .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.